molecular formula C10H12O5 B1180226 RecM protein CAS No. 134496-79-0

RecM protein

Cat. No.: B1180226
CAS No.: 134496-79-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CRM(197) is a non-toxic mutant of diphtheria toxin, widely utilized as a carrier protein in conjugate vaccines and recombinant therapeutic formulations. Its efficacy stems from its ability to enhance immune responses to polysaccharide antigens while maintaining safety due to the inactivation of the enzymatic domain responsible for toxicity . Produced via recombinant DNA technology in various expression systems (e.g., E. coli, yeast, mammalian cells), CRM(197) is subject to variability in post-translational modifications (PTMs) and structural integrity depending on the production method . Regulatory agencies mandate rigorous comparability studies to ensure consistency between batches and manufacturers, particularly for biosimilar development .

Properties

CAS No.

134496-79-0

Molecular Formula

C10H12O5

Synonyms

RecM protein

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of CRM(197) with Similar Recombinant Proteins

Physicochemical Properties

Comparative studies of five CRM(197) proteins from different manufacturers revealed significant differences in:

  • Primary Structure: All variants shared identical amino acid sequences, confirming genetic fidelity .
  • Secondary/Tertiary Structures : Circular dichroism (CD) spectroscopy showed variable α-helix and β-sheet content, impacting thermal stability (e.g., Tm values ranged from 52°C to 58°C) .
  • Glycosylation: Yeast-derived CRM(197) exhibited hypermannosylation, while E. coli-expressed variants lacked glycosylation, affecting solubility and aggregation propensity .

Functional Activity

Bioassays measuring T-cell activation and antigen-binding affinity demonstrated up to 15% variability in immunogenic potency among the proteins, correlating with glycosylation patterns and structural stability .

Analytical Techniques

Key methods for comparability included:

  • Mass Spectrometry (MS) : Identified PTMs (e.g., oxidation, deamidation) and quantified glycan profiles .
  • Differential Scanning Calorimetry (DSC) : Assessed thermal denaturation profiles .
  • Size-Exclusion Chromatography (SEC) : Detected aggregate formation in formulations with improper glycosylation .

Research Findings and Implications

Source-Dependent Variability : Expression systems critically influence PTMs and stability. Yeast-derived CRM(197) showed inferior thermal stability compared to E. coli variants, necessitating formulation adjustments for lyophilization .

Functional Impact: Glycosylation in mammalian and yeast systems reduced aggregation but introduced immunogenicity risks due to non-human glycan epitopes .

Q & A

Q. How to design a CRISPR screen to identify RecM genetic interactors?

  • Methodological Answer: Use a genome-wide sgRNA library with >3 guides per gene to reduce off-target effects. Include non-targeting controls and replicate screens across cell lines. Analyze hits with MAGeCK or BAGEL algorithms, prioritizing genes with FDR < 0.1. Validate top candidates via rescue experiments .

Reproducibility & Reporting

Q. How to ensure computational models of RecM are transparent and reusable?

  • Methodological Answer: Publish code in Jupyter notebooks or R Markdown with inline documentation. Use containerization (e.g., Docker) to capture dependencies. Adhere to community standards like COMBINE for model sharing .

Q. What metadata is critical when publishing RecM-related datasets?

  • Methodological Answer: Report experimental conditions (pH, temperature), instrument settings (e.g., NMR field strength), and data processing steps (e.g., baseline correction). Include sequence accession numbers, software versions, and statistical tests applied .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.